

The Pharmacological Profile of GSK3532795: An In-depth Technical Guide

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Compound of Interest

Compound Name: GSK3532795

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Abstract

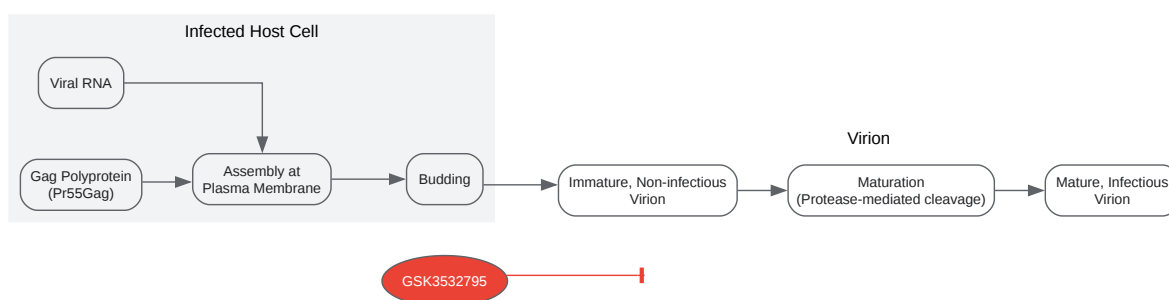
GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with resistance to the first-generation maturation inhibitor, bevirimat. This technical guide provides a comprehensive overview of the pharmacological properties of **GSK3532795**, including its mechanism of action, in vitro antiviral activity, resistance profile, and clinical pharmacology. Detailed experimental protocols for key assays and visual representations of relevant pathways and workflows are included to support further research and development in the field of HIV-1 maturation inhibitors. Despite its promising antiviral efficacy, the clinical development of **GSK3532795** was discontinued due to observations of gastrointestinal intolerability and the emergence of drug-resistant virus in a Phase 2b clinical study[1][2].

Mechanism of Action

GSK3532795 is a potent, second-generation HIV-1 maturation inhibitor that targets the final step in the viral replication cycle.[3][4][5] Specifically, it inhibits the cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[4] This cleavage is essential for the structural rearrangement of the virion core, a process known as maturation, which transforms the immature, non-infectious virus particle into a mature, infectious virion. By

blocking this critical step, **GSK3532795** leads to the production of immature, non-infectious viral particles with aberrant morphology.[3]

The following diagram illustrates the HIV-1 maturation process and the point of intervention by **GSK3532795**.



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Figure 1: HIV-1 Maturation Pathway and **GSK3532795** Inhibition.

In Vitro Antiviral Activity

GSK3532795 demonstrates potent in vitro activity against a range of HIV-1 subtypes and clinical isolates, including those carrying polymorphisms that confer resistance to the first-generation maturation inhibitor, bevirimat.

Potency Against Wild-Type and Resistant Strains

The following table summarizes the in vitro antiviral activity of **GSK3532795** against various HIV-1 strains.

HIV-1					
Strain/Isolate	Assay Type	Cell Line	Parameter	Value	Reference
Wild-Type (NL4-3)	Multi-cycle	MT-2	EC50	0.093 ± 0.021 nM	[6]
Clinical Isolates (Subtypes A, B, C, F, G, CRF01_AE)	Single-cycle	MT-2	EC50 (median)	0.28 nM (range: 0.08–0.93 nM)	[6]
Bevirimat-Resistant (V370A)	N/A	N/A	EC50	Potent activity maintained	[4]
GSK3532795-Resistant (A364V)	Multi-cycle	N/A	EC50	> 0.25 µM	[4]
GSK3532795-Resistant (V362I + secondary mutations)	Multi-cycle	N/A	EC50	> 0.25 µM	[4]
Protease Inhibitor-Resistant Isolates	Single-cycle	N/A	FC-IC50 Range	0.16–0.68	[7]

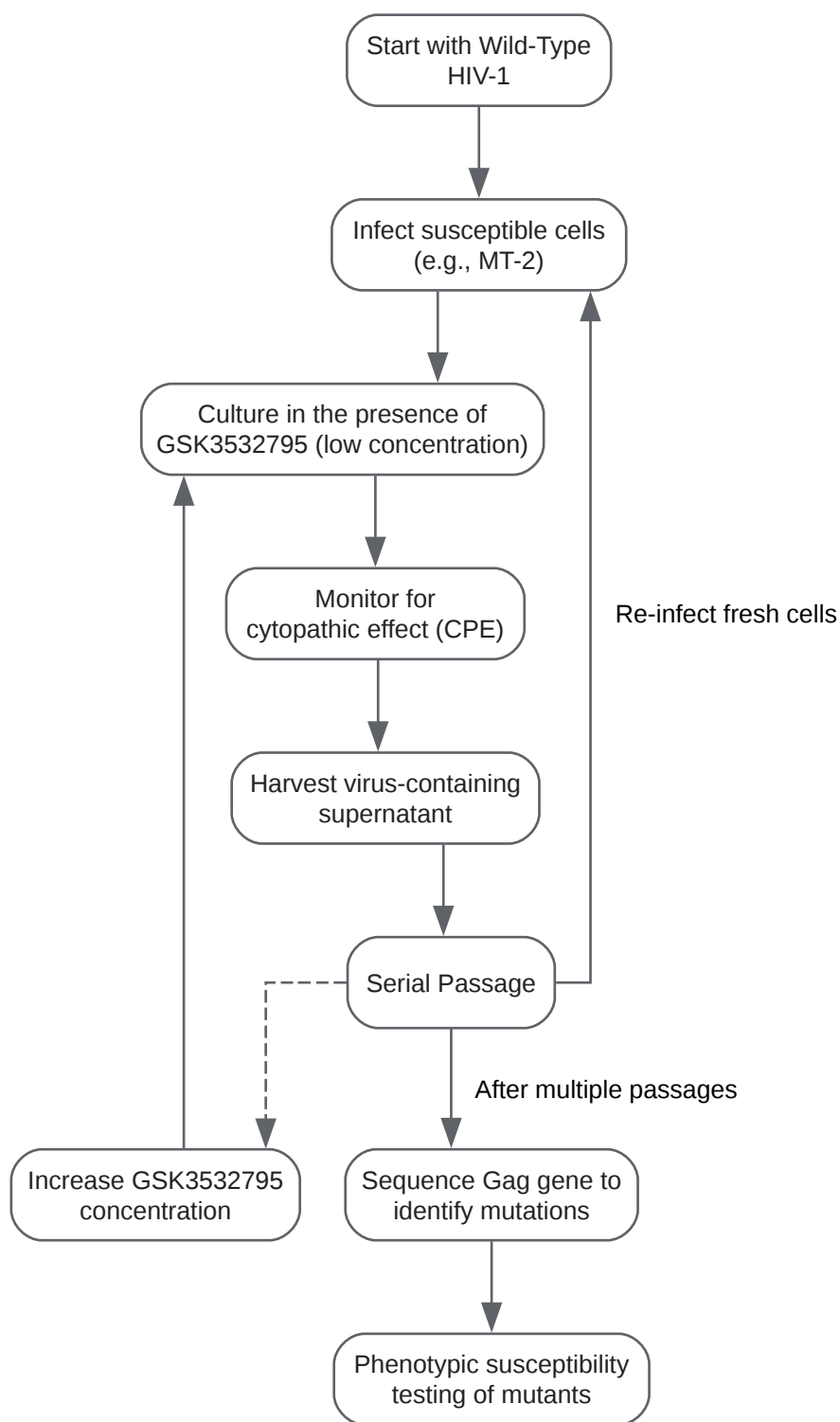
Resistance Profile

Resistance to **GSK3532795** has been characterized through in vitro selection studies and analysis of viral isolates from clinical trials.

In Vitro Resistance Selection

The primary resistance-associated mutations (RAMs) to **GSK3532795** emerge in the Gag polyprotein near the CA-SP1 cleavage site. The two key substitutions selected in vitro are A364V and V362I.^{[4][8]} The V362I mutation often requires secondary substitutions to confer significant resistance.^{[4][8]}

The following diagram outlines the general workflow for in vitro selection of drug-resistant HIV-1.



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Figure 2: Workflow for In Vitro HIV-1 Resistance Selection.

Clinical Resistance

In the Phase 2a clinical trial (A1468002), treatment-emergent RAMs were observed in some participants receiving **GSK3532795** monotherapy.[8] The A364V substitution was among the emergent mutations associated with phenotypic resistance to **GSK3532795**.[8]

Clinical Pharmacology

Pharmacokinetics

GSK3532795 exhibits pharmacokinetic properties that support once-daily dosing. The following table summarizes key pharmacokinetic parameters from the Phase 2a study in HIV-1 infected adults.

Parameter	Population	Dose	Value	Reference
Tmax (h)	HIV-1 infected adults	5-120 mg	N/A (data not specified in source)	[3]
Cmax (ng/mL)	HIV-1 infected adults	5-120 mg	N/A (data not specified in source)	[3]
AUC (ng·h/mL)	HIV-1 infected adults	5-120 mg	N/A (data not specified in source)	[3]
Half-life (h)	HIV-1 infected adults	5-120 mg	N/A (data not specified in source)	[3]

Note: Specific quantitative pharmacokinetic parameters were not detailed in the provided search results. Further investigation into the clinical study reports would be required for a comprehensive table.

Pharmacodynamics

A clear exposure-response relationship was observed in the Phase 2a trial, with greater reductions in HIV-1 RNA at higher doses of **GSK3532795**.[3] Doses of 40 mg and above

resulted in a median decline in HIV-1 RNA of over 1 log₁₀ copies/mL by day 11 of monotherapy.[3][5]

Clinical Efficacy and Safety

In a Phase 2b study (205891/AI468038), **GSK3532795** in combination with tenofovir/emtricitabine demonstrated comparable efficacy to efavirenz at week 24.[4] However, the **GSK3532795** arms were associated with higher rates of gastrointestinal adverse events.[4]

Experimental Protocols

In Vitro Resistance Selection (Serial Passage Method)

This protocol describes the selection of HIV-1 variants with reduced susceptibility to **GSK3532795** through serial passage in cell culture.[9]

- Cell and Virus Preparation:
 - Use a susceptible cell line, such as MT-2 cells.
 - Prepare a stock of wild-type HIV-1 (e.g., NL4-3).
- Initial Infection:
 - Infect MT-2 cells with HIV-1 at a low multiplicity of infection (MOI) of 0.005.
 - Culture the infected cells in the presence of **GSK3532795** at a starting concentration of 1x or 2x the EC₅₀ for the wild-type virus.[9]
- Serial Passage:
 - Monitor the cell cultures for signs of viral replication, such as cytopathic effect (CPE).
 - When CPE is observed, harvest the cell-free supernatant containing progeny virus.
 - Use the harvested supernatant to infect fresh MT-2 cells.
 - With each subsequent passage, incrementally increase the concentration of **GSK3532795** (e.g., 2-fold).

- Analysis of Resistant Variants:
 - After multiple passages, when viral breakthrough is observed at higher drug concentrations, harvest the viral supernatant.
 - Extract viral RNA and perform reverse transcription PCR (RT-PCR) to amplify the Gag gene.
 - Sequence the amplified Gag gene to identify mutations.
 - Conduct phenotypic susceptibility assays to confirm the reduced susceptibility of the selected viral variants to **GSK3532795**.

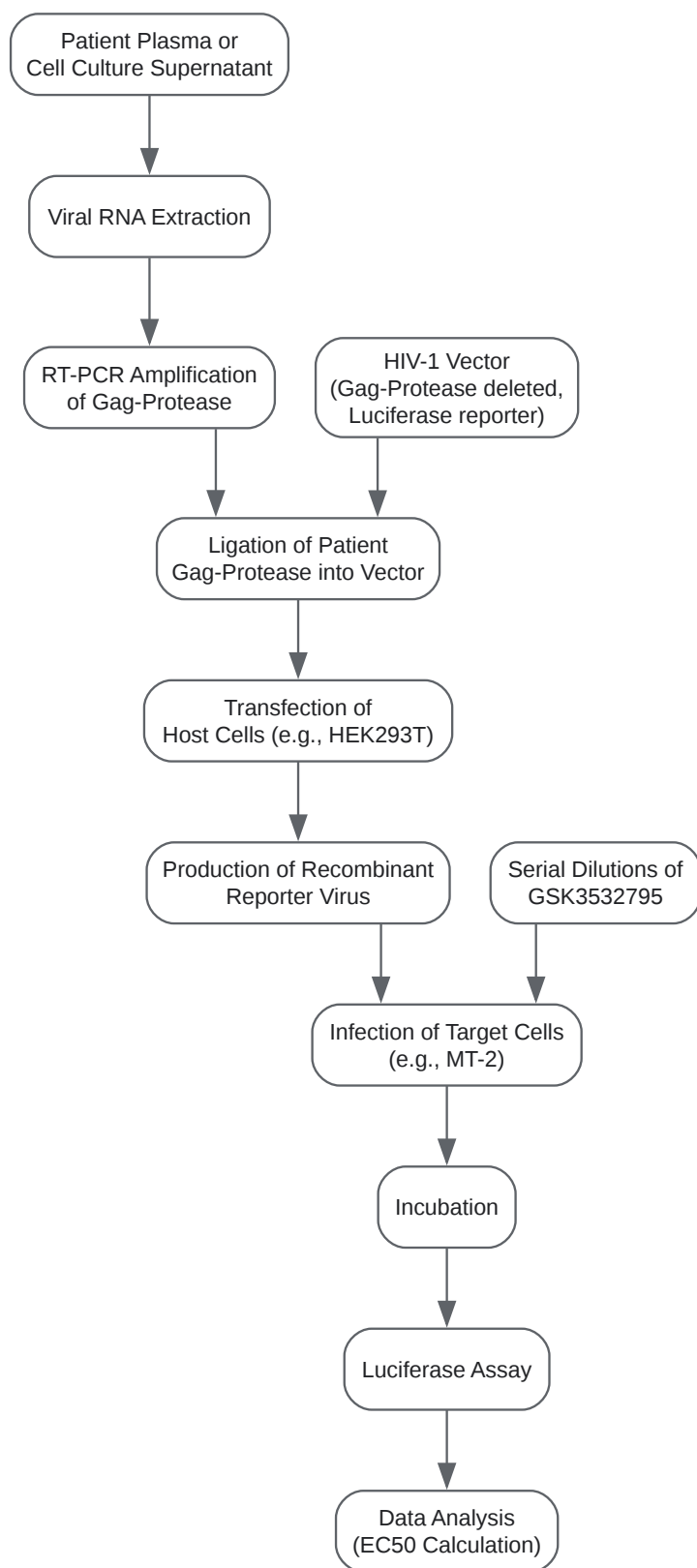
Phenotypic Susceptibility Assay (PhenoSense Gag/PR Assay)

This assay is used to determine the susceptibility of HIV-1 isolates to **GSK3532795**.^[4]

- Sample Preparation:
 - Extract viral RNA from patient plasma or cell culture supernatant.
 - Amplify the Gag-protease region of the viral genome using RT-PCR.
- Recombinant Virus Generation:
 - Insert the amplified patient-derived Gag-protease gene into a proviral vector that lacks the corresponding region. This vector typically contains a reporter gene, such as luciferase, for quantifying viral replication.
 - Transfect susceptible host cells (e.g., HEK293T) with the recombinant vector to produce reporter viruses carrying the patient's Gag-protease sequence.
- Drug Susceptibility Testing:
 - Infect target cells (e.g., MT-2) with the recombinant reporter viruses in the presence of serial dilutions of **GSK3532795**.

- Culture the cells for a defined period (e.g., 4-5 days).
- Data Analysis:
 - Measure the reporter gene activity (e.g., luciferase expression) to quantify viral replication at each drug concentration.
 - Calculate the 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit viral replication by 50%.
 - The fold-change in EC₅₀ relative to a wild-type reference virus is determined to classify the virus as susceptible or resistant.

The following diagram illustrates the workflow of the PhenoSense Gag/PR assay.



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Figure 3: PhenoSense Gag/PR Assay Workflow.

Conclusion

GSK3532795 is a second-generation HIV-1 maturation inhibitor with potent and broad-spectrum antiviral activity. Its mechanism of action, targeting the final step of virion maturation, represents a valuable addition to the armamentarium of antiretroviral agents. While its clinical development was halted due to tolerability and resistance concerns, the extensive characterization of its pharmacological properties provides a crucial foundation for the development of future maturation inhibitors with improved therapeutic profiles. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of HIV-1 therapeutics.

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